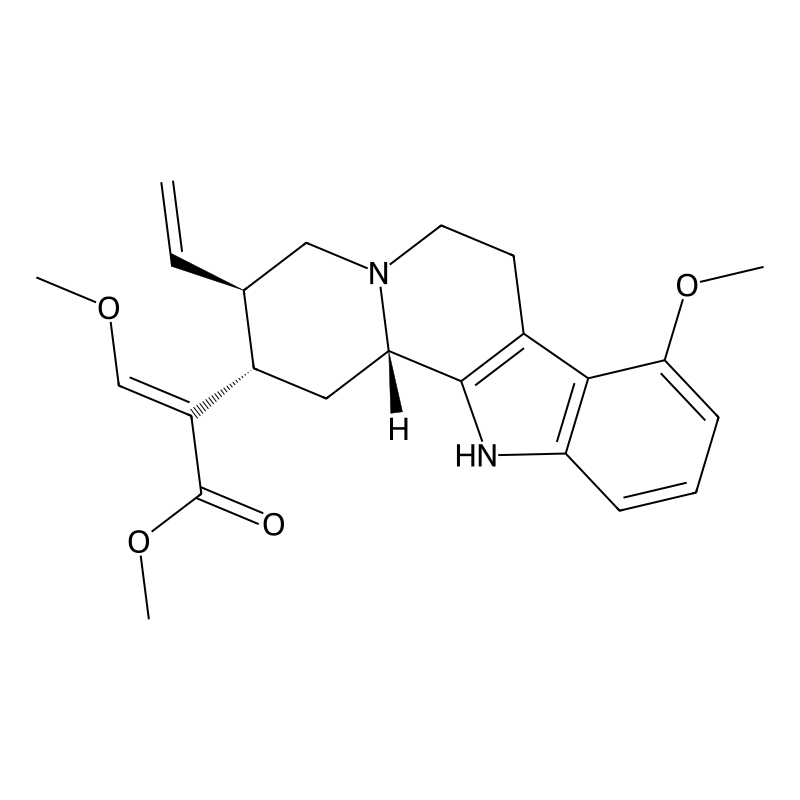

Paynantheine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Paynantheine is one of the most abundant alkaloids found in kratom (Mitragyna speciosa), a plant native to Southeast Asia with a history of traditional medicinal use []. While mitragynine is the primary alkaloid responsible for kratom's psychoactive effects, paynantheine has emerged as a compound of interest in scientific research due to its potential biological activity.

Potential Mechanisms of Action

Areas of Research Exploration

- Analgesia: Paynantheine's potential role in kratom's pain-relieving properties is a subject of ongoing research. Studies are needed to determine its specific effects and interactions with other kratom alkaloids.

- Addiction and Dependence: The addictive potential of paynantheine, both alone and in combination with other kratom alkaloids, is an important area of investigation. Research is necessary to understand its contribution to kratom dependence and withdrawal symptoms [].

- Drug Interactions: As kratom use becomes more widespread, understanding its potential interactions with other medications is crucial. Studies are needed to determine if paynantheine interacts with commonly prescribed drugs, affecting their efficacy or safety.

Paynantheine is a naturally occurring indole alkaloid primarily found in the leaves of Mitragyna speciosa, commonly known as kratom. Its chemical formula is , and it is categorized as a 9-methoxycorynantheine. This compound is structurally related to other significant alkaloids such as mitragynine and speciogynine, which also derive from the same plant source. Paynantheine has garnered attention due to its potential pharmacological properties, including analgesic and anti-inflammatory effects, making it a subject of various scientific studies .

The exact mechanism of action of paynantheine remains under investigation. While its structural similarity to opioids suggests a potential interaction with opioid receptors, further research is needed to confirm this []. Additionally, the role of paynantheine in reducing alcohol intake in rats requires further exploration to understand the underlying mechanisms.

- Pictet-Spengler Reaction: This reaction is crucial for synthesizing paynantheine from tryptamine derivatives. It involves the condensation of tryptamine with an aldehyde or ketone, leading to the formation of tetrahydro-β-carboline structures, which are precursors to many indole alkaloids .

- Alkylation Reactions: These reactions can modify the alkaloid's structure, affecting its biological activity and receptor binding properties .

Paynantheine exhibits notable biological activities:

- Antinociceptive Effects: Studies indicate that paynantheine has pain-relieving properties, making it a candidate for analgesic therapies .

- Alcohol Intake Reduction: Research has shown that paynantheine can reduce alcohol consumption in animal models, suggesting potential applications in addiction treatment .

- Receptor Interaction: Paynantheine interacts with various receptors in the human body, including opioid receptors, which may mediate its analgesic effects .

The synthesis of paynantheine has been achieved through various methods:

- Total Synthesis via Pictet-Spengler Reaction: A total synthesis method involves an enantioselective thiourea-catalyzed Pictet-Spengler reaction starting from 4-methoxytryptamine, followed by palladium-catalyzed reactions to close the D-ring of the molecule .

- Isolation from Natural Sources: Paynantheine can also be extracted from kratom leaves, where it exists alongside other alkaloids .

Paynantheine's applications are primarily in pharmacology and medicinal chemistry:

- Pain Management: Due to its analgesic properties, paynantheine may be developed into therapeutic agents for pain relief.

- Substance Use Disorders: Its ability to modulate alcohol intake suggests potential use in treating alcohol dependence .

- Research Tool: As an indole alkaloid, paynantheine serves as a valuable compound for studying receptor interactions and metabolic pathways in pharmacology .

Research indicates that paynantheine interacts with various metabolic enzymes and receptors:

- Metabolic Interactions: Paynantheine has been shown to affect drug metabolism by inhibiting certain liver enzymes, which can lead to increased concentrations of co-administered drugs .

- Receptor Binding Studies: Interaction studies have demonstrated that paynantheine binds to opioid receptors, influencing its analgesic effects and providing insights into its mechanism of action .

Paynantheine shares structural similarities with several other indole alkaloids derived from Mitragyna speciosa. Here are some comparable compounds:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| Mitragynine | Contains a methoxy group at C-9 | Stronger agonist activity at opioid receptors |

| Speciogynine | Similar backbone but different substituents | Exhibits weak antagonist effects at opioid receptors |

| Speciociliatine | Contains variations in ring structure | Different spatial arrangement affects activity |

Uniqueness of Paynantheine

What makes paynantheine unique compared to these compounds is its specific receptor binding profile and its distinct ability to reduce alcohol intake while maintaining antinociceptive properties without significant psychoactive effects typically associated with other opioids. This characteristic positions paynantheine as a potentially safer alternative for pain management and addiction treatment compared to traditional opioids.